molecular formula C10H19NO5Si B6296871 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate CAS No. 952420-83-6

2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate

Cat. No. B6296871
CAS RN: 952420-83-6
M. Wt: 261.35 g/mol
InChI Key: JZHLFJIHKQFPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate (also known as 2-Propyn-1-yl-N-carbamoyl-3-trimethoxysilylpropylcarbamate) is a chemical compound used in various scientific research applications. It has been used in various studies to investigate its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate acts as a catalyst for the synthesis of polymers and peptides. It is believed to act by forming a coordination complex with the substrate, which then facilitates the reaction. This coordination complex is formed by the interaction between the carbamate group and the substrate, which leads to an increase in the reactivity of the substrate.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that it has the potential to reduce inflammation and oxidative stress in the body. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for treating a variety of diseases.

Advantages and Limitations for Lab Experiments

2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate has several advantages and limitations for laboratory experiments. One of the main advantages is that it is a relatively inexpensive and readily available chemical. Additionally, it is relatively easy to synthesize and can be used in a variety of experiments. However, it is important to note that it is toxic and should be handled with care. Additionally, it is not water-soluble, so it is not suitable for use in aqueous solutions.

Future Directions

There are a variety of potential future directions for 2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate. One potential direction is to further explore its potential anti-inflammatory and antioxidant properties. Additionally, further research could be conducted to investigate its potential use as a catalyst for the synthesis of polymers and peptides. Additionally, research could be conducted to explore its potential use in drug delivery systems, as well as its potential use in the synthesis of other materials, such as plastics and nanomaterials. Finally, research could be conducted to explore its potential use in the production of biofuels.

Synthesis Methods

2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate can be synthesized through a reaction between 2-propyn-1-ol and 3-trimethoxysilylpropylcarbamoyl chloride. First, 2-propyn-1-ol is reacted with 3-trimethoxysilylpropylcarbamoyl chloride in the presence of triethylamine to form a tertiary amine. This product is then reacted with sodium borohydride to form this compound.

Scientific Research Applications

2-Propyn-1-yl-N-[3-(trimethoxysilyl)propyl]carbamate has been used in various scientific research applications. It has been used as a catalyst for the synthesis of polypeptides and peptides. It has also been used in the synthesis of polymeric materials, such as polyurethanes and polycarbonates. Additionally, it has been used in the synthesis of polymers, such as poly(dimethylsiloxane)s and poly(ethylene glycol)s.

properties

IUPAC Name

prop-2-ynyl N-(3-trimethoxysilylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5Si/c1-5-8-16-10(12)11-7-6-9-17(13-2,14-3)15-4/h1H,6-9H2,2-4H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHLFJIHKQFPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNC(=O)OCC#C)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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